REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[N:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]2[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=2)=[CH:11][CH:10]=1>CN(C)C=O.C(OCC)C>[Br:1][C:18]1[CH:17]=[C:16]([CH2:15][C:12]2[CH:13]=[CH:14][N:9]=[CH:10][CH:11]=2)[CH:22]=[CH:21][C:19]=1[NH2:20]
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Name
|
|
Quantity
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18.34 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under reduced pressure
|
Type
|
WASH
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Details
|
The solution is subsequently washed with 100 ml of water
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Type
|
CUSTOM
|
Details
|
After customary treatment of the organic phase, an oil is obtained which
|
Type
|
WAIT
|
Details
|
the whole is left in a refrigerator for 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |